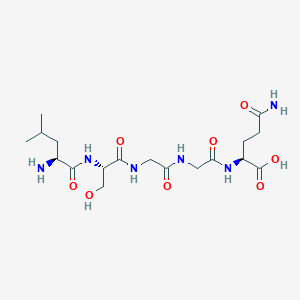
L-Leucyl-L-serylglycylglycyl-L-glutamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucyl-L-serylglycylglycyl-L-glutamine is a synthetic peptide composed of the amino acids leucine, serine, glycine, and glutamine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-serylglycylglycyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like HBTU or DIC in the presence of a base such as DIPEA.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of peptides like this compound involves large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial systems, followed by purification.
化学反応の分析
Types of Reactions
L-Leucyl-L-serylglycylglycyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: This can occur at the serine residue, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions are less common but can involve the peptide backbone.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like DTT or TCEP.
Substitution: Amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of a hydroxylated peptide.
科学的研究の応用
L-Leucyl-L-serylglycylglycyl-L-glutamine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Used in the development of peptide-based materials and as a catalyst in certain reactions.
作用機序
The mechanism of action of L-Leucyl-L-serylglycylglycyl-L-glutamine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing various biochemical pathways. For example, it may interact with cell surface receptors to modulate signal transduction pathways.
類似化合物との比較
Similar Compounds
- L-Leucylglycyl-L-seryl-L-leucine
- L-Glutamine, L-leucyl-L-serylglycylglycyl
Uniqueness
L-Leucyl-L-serylglycylglycyl-L-glutamine is unique due to its specific sequence and the presence of both hydrophobic (leucine) and hydrophilic (serine, glutamine) residues. This combination allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
特性
CAS番号 |
174879-33-5 |
|---|---|
分子式 |
C18H32N6O8 |
分子量 |
460.5 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H32N6O8/c1-9(2)5-10(19)16(29)24-12(8-25)17(30)22-6-14(27)21-7-15(28)23-11(18(31)32)3-4-13(20)26/h9-12,25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27)(H,22,30)(H,23,28)(H,24,29)(H,31,32)/t10-,11-,12-/m0/s1 |
InChIキー |
FYTWEDFZQCWZQW-SRVKXCTJSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


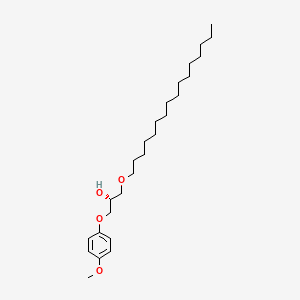
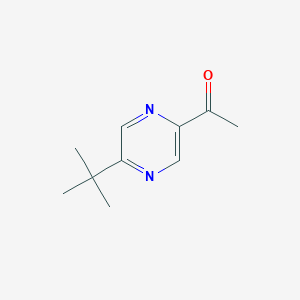
![1-(Ethenyloxy)-3-[(E)-(4-methoxyphenyl)diazenyl]pentane-2,4-dione](/img/structure/B12547685.png)
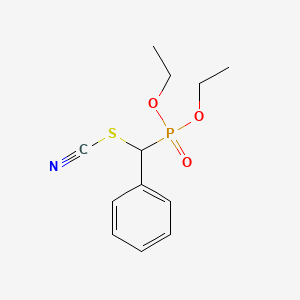
![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-nitronaphthalen-1-yl)diazene](/img/structure/B12547691.png)
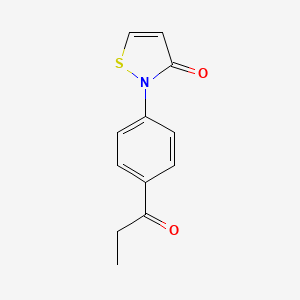
![Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane](/img/structure/B12547697.png)

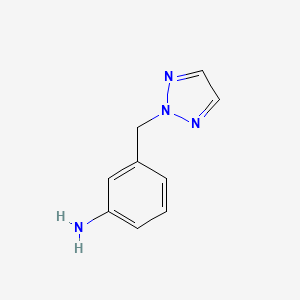
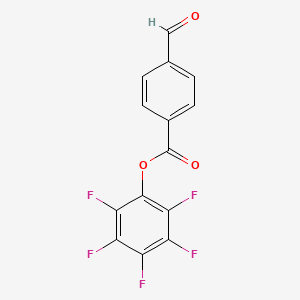
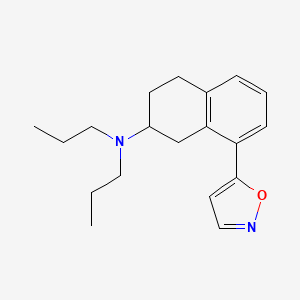
![2-Propanol, 1,1'-[(phenylmethyl)imino]bis[2-methyl-](/img/structure/B12547724.png)
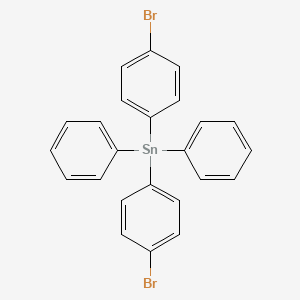
![Benzene, 1-[[[(1S)-1-ethynylhexyl]oxy]methyl]-4-methoxy-](/img/structure/B12547728.png)
